L-lactate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-lactate can be synthesized through the reduction of pyruvate by the enzyme lactate dehydrogenase. This reaction occurs under anaerobic conditions and involves the conversion of pyruvate to this compound with the concomitant oxidation of NADH to NAD+ .

Industrial Production Methods

Industrially, this compound is produced through microbial fermentation of renewable resources such as glucose and other carbohydrates. Specific strains of bacteria, such as Lactobacillus species, are employed to ferment these substrates under controlled conditions to yield high-purity this compound . The fermentation process is followed by purification steps to isolate this compound from the fermentation broth .

Analyse Des Réactions Chimiques

Formation of L-Lactate

This compound is primarily formed through the enzymatic conversion of pyruvate by the enzyme lactate dehydrogenase (LDH). This reaction can be summarized as follows:

This reversible reaction illustrates how this compound can be produced from pyruvate, which is a key intermediate in glycolysis.

Oxidation of this compound

This compound can also be oxidized back to pyruvate, which can enter the citric acid cycle for further energy production. The reaction is catalyzed by LDH and can be expressed as:

This process is essential for maintaining redox balance within cells, especially under anaerobic conditions.

Enzymatic Reactions Involving this compound

This compound participates in various enzymatic reactions beyond its interconversion with pyruvate. For instance, it can serve as a substrate for this compound oxidase (LOX), which catalyzes the oxidation of this compound to pyruvate while producing hydrogen peroxide:

This reaction has been studied for its potential applications in biosensors and metabolic engineering .

Chemical Pathways

This compound can also be synthesized chemically through several methods, including:

-

Hydrolysis of Lactonitrile : This involves adding hydrogen cyanide to acetaldehyde in the presence of a base to produce lactonitrile, which is then hydrolyzed to yield lactic acid.

-

Catalytic Conversion of Cellulose : Recent studies have shown that cellulose can be converted into lactic acid using lead(II) ions as a catalyst, achieving high yields under specific conditions .

Metabolic Pathways

This compound plays a significant role in cellular metabolism, particularly during anaerobic respiration when oxygen levels are low. It serves as an important energy source and helps regenerate NAD+, which is crucial for glycolysis.

Clinical Significance

Elevated levels of this compound in the blood can indicate metabolic acidosis or tissue hypoxia, making it a valuable biomarker in clinical settings . Its measurement is used in various diagnostic procedures to assess metabolic status.

Applications De Recherche Scientifique

Neuroprotective Effects

L-lactate has been identified as a crucial energy substrate for brain function. Studies have shown that it can replace glucose to sustain synaptic function in neuronal cultures. For instance, research indicates that physiological concentrations of this compound enhance glutamatergic synapse potentiation, which is vital for memory formation in rat models . Additionally, this compound administration has been linked to improved learning and memory abilities through the upregulation of brain-derived neurotrophic factor and immediate early genes .

Cancer Metabolism

The Warburg effect highlights the preference of cancer cells for glycolysis over oxidative phosphorylation even in the presence of oxygen, leading to increased lactate production. This phenomenon has implications for cancer therapy, as targeting lactate metabolism may provide new avenues for treatment . Recent studies suggest that manipulating this compound levels could inhibit tumor growth and enhance the efficacy of existing therapies .

Cellular Metabolic Indicator

This compound serves as an important marker for cellular metabolic status. Its concentration can indicate shifts in metabolic activity under various conditions, making it a valuable tool in clinical diagnostics . For instance, elevated this compound levels are associated with hypoxia and metabolic disorders, providing insights into patient health status.

Food Industry

This compound is widely used as a food additive due to its mild acidity-regulating properties. It enhances flavor profiles and preserves food products across various categories including:

- Dairy Products : Acts as an acidifier and flavor enhancer.

- Bakery : Improves dough fermentation and flavor.

- Confectionery : Reduces gel degradation in candies .

Biodegradable Plastics

This compound is a precursor to polylactic acid (PLA), a biodegradable polymer extensively used in packaging and disposable items. The shift towards sustainable materials has increased interest in this compound production from renewable resources, positioning it as a critical component in reducing environmental impact .

Pharmaceuticals and Healthcare

In clinical nutrition, this compound is utilized as an electrolyte source and is incorporated into formulations for intravenous solutions . Its role in enhancing recovery during physical exertion further underscores its importance in sports medicine .

Photocaged this compound

Recent advancements have led to the development of photocaged derivatives of this compound, allowing researchers to manipulate its concentration with spatial and temporal precision using light activation. This innovation opens new pathways for investigating this compound's roles in signaling pathways within live tissues .

Microbial Production

Research into engineered microorganisms for efficient this compound production is ongoing. For example, engineered strains of Saccharomyces cerevisiae are being optimized to enhance yield through metabolic engineering techniques, aiming to provide sustainable production methods for industrial applications .

Case Studies

Mécanisme D'action

L-lactate exerts its effects primarily through its role in cellular metabolism. It is involved in the conversion of pyruvate to this compound by lactate dehydrogenase, which regenerates NAD+ required for glycolysis . Additionally, this compound acts as a signaling molecule, influencing various cellular pathways such as the Nrf2/Keap1/ARE system and the unfolded protein response .

Comparaison Avec Des Composés Similaires

L-lactate is often compared with other hydroxycarboxylic acids such as:

Glycolic acid: Another alpha-hydroxy acid used in cosmetics and pharmaceuticals.

Pyruvate: The oxidized form of this compound, involved in aerobic respiration.

This compound is unique due to its predominant role in anaerobic metabolism and its function as a signaling molecule in various biological processes .

Activité Biologique

L-lactate, a key metabolite in cellular metabolism, plays a significant role in various biological processes. Its production and utilization are critical in both normal physiological conditions and pathological states. This article explores the biological activity of this compound, focusing on its metabolic pathways, clinical implications, and potential applications in biomedicine.

1. Metabolic Pathways and Functions

This compound is primarily produced during anaerobic glycolysis when glucose is converted to pyruvate and subsequently reduced to lactate by lactate dehydrogenase (LDH). This process is vital during intense exercise or in hypoxic conditions, allowing for ATP production when oxygen levels are low. The following table summarizes key metabolic pathways involving this compound:

| Pathway | Description | Key Enzymes |

|---|---|---|

| Anaerobic Glycolysis | Conversion of glucose to pyruvate, then to this compound under low oxygen levels. | Lactate Dehydrogenase (LDH) |

| Cori Cycle | Recycling of lactate back to glucose in the liver during recovery from exercise. | LDH, Gluconeogenesis enzymes |

| TCA Cycle | This compound can be converted back to pyruvate and enter the TCA cycle for energy production. | Pyruvate Dehydrogenase |

2. Clinical Implications

This compound serves as a crucial biomarker in clinical settings, particularly for assessing metabolic status and diagnosing conditions such as lactic acidosis. Elevated levels of serum this compound can indicate tissue hypoxia or ischemia. A study involving 144 cases of intestinal obstruction demonstrated that serum this compound levels could effectively predict irreversible bowel ischemia, with an area under the curve (AUC) of 0.884 post-resuscitation .

Case Study: Lactic Acidosis

In a cohort study examining lactic acidosis induced by linezolid therapy, it was found that patients with elevated arterial lactate levels had significantly higher mortality rates (48.6% vs. control) . The study highlighted the importance of monitoring this compound levels in patients receiving certain medications.

3. Applications in Biomedicine

This compound's role extends beyond being a mere metabolic byproduct; it has potential therapeutic applications. For instance:

- Cell Culture : Research indicates that cyanobacteria expressing specific genes can utilize this compound effectively, enhancing amino acid production for mammalian cell cultures .

- Biosensors : Advances in biosensor technology utilizing this compound detection have shown promise for real-time monitoring of metabolic states in clinical and research settings .

4. Future Directions and Research Findings

Recent studies continue to explore the versatility of this compound in various biological contexts:

- Metabolic Regulation : Investigations into how this compound influences cellular signaling pathways are ongoing, particularly regarding its role as an energy substrate and signaling molecule .

- Nanotechnology : The development of nanoparticle-based biosensors for this compound detection could revolutionize monitoring techniques in both clinical and athletic settings .

Propriétés

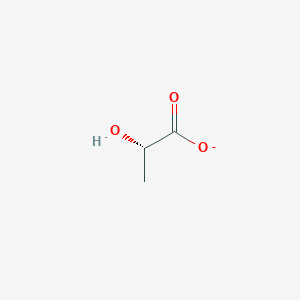

IUPAC Name |

(2S)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/p-1/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTAAEKCZFNVCJ-REOHCLBHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5O3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018949 | |

| Record name | Lactate ion, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72-08-2, 27848-80-2 | |

| Record name | Lactate ion, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactate ion, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium (S)-lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTATE ION, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/435SSH7H89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.